molecular formula C8H10F3NO4 B1503038 (2S,3R)-methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate CAS No. 496841-09-9

(2S,3R)-methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate

Cat. No. B1503038
CAS RN: 496841-09-9
M. Wt: 241.16 g/mol
InChI Key: RMDACHCEJGWWHB-UHNVWZDZSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Influenza Neuraminidase Inhibitors

One significant application of related structures to the specified compound involves the design and synthesis of influenza neuraminidase inhibitors. A study describes the development of potent inhibitors using a pyrrolidine core structure. These inhibitors, including a compound with similar trifluoroacetyl functionality, showed high potency against influenza neuraminidase, demonstrating the relevance of such structures in antiviral research (Wang et al., 2001).

Chemical Synthesis and Structural Analysis

The compound and its analogs have been utilized in various chemical syntheses and structural analyses. For example, studies have explored acid-catalyzed ring-opening reactions leading to the formation of new substituted compounds, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Gazizov et al., 2015). Another study highlights the protective and directing role of specific groups in the synthesis of pyrrole derivatives, emphasizing the strategic functionalization of pyrrolidine for synthesizing various organic compounds (Chadwick & Hodgson, 1983).

Novel Synthetic Methods

Research also includes the development of novel synthetic methods for creating pyrrolidine derivatives with trifluoroacetyl groups. These methods enable the efficient synthesis of compounds with potential biological activity, highlighting the importance of such structures in medicinal chemistry (Khlebnikov et al., 2018).

Peptide Synthesis

Additionally, the trifluoroacetate derivatives have been used in peptide synthesis, demonstrating their utility in the preparation of peptides. This involves the synthesis of active esters of acylamino acids, further underscoring the broad applicability of trifluoroacetyl pyrrolidine derivatives in synthetic organic chemistry (Sakakibara & Inukai, 1965).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors or enzymes, or altering physiological processes .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

methyl (2S,3R)-3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO4/c1-16-6(14)5-4(13)2-3-12(5)7(15)8(9,10)11/h4-5,13H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDACHCEJGWWHB-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](CCN1C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693358
Record name Methyl (3R)-3-hydroxy-1-(trifluoroacetyl)-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate

CAS RN

496841-09-9
Record name Methyl (3R)-3-hydroxy-1-(trifluoroacetyl)-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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